N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a 1,3-benzodioxole-5-carboxamide moiety at the 6-position. Its synthesis typically involves coupling reactions between functionalized chromenone intermediates and benzodioxole-carboxylic acid derivatives under controlled conditions .
Properties
Molecular Formula |
C25H19NO7 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H19NO7/c1-29-20-6-3-14(9-23(20)30-2)22-12-18(27)17-11-16(5-8-19(17)33-22)26-25(28)15-4-7-21-24(10-15)32-13-31-21/h3-12H,13H2,1-2H3,(H,26,28) |
InChI Key |
RVECWHJIPMLPJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: 3,4-dimethoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate its uniqueness, this compound is compared with structurally and functionally analogous molecules, including other flavonoid derivatives and benzamide-based compounds. Key parameters such as molecular weight, solubility, bioactivity, and synthetic yield are analyzed.
Structural and Functional Analogues:
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Lacks the chromenone core and benzodioxole group, featuring a simpler benzamide linked to a phenethyl chain. Bioactivity: Demonstrates moderate anti-inflammatory activity (IC₅₀: 12.5 μM in COX-2 inhibition assays) but lower cytotoxicity compared to the target compound . Synthetic Yield: 80% via direct amidation, higher than the target compound’s 65% yield due to fewer steric hindrances .
Quercetin Derivatives Structure: Natural flavonoids with hydroxyl groups instead of methoxy or benzodioxole substituents. Bioactivity: Higher antioxidant capacity (e.g., DPPH radical scavenging EC₅₀: 5.2 μM) but weaker antiproliferative effects (e.g., IC₅₀: 45 μM in HeLa cells) compared to the target compound .
Synthetic Benzodioxole-Chromenone Hybrids Structure: Share the chromenone-benzodioxole framework but differ in substituent patterns. Bioactivity: One study reported a derivative with a nitro group at the 7-position showing enhanced kinase inhibition (IC₅₀: 0.8 μM vs. 1.2 μM for the target compound) but reduced metabolic stability .
Comparative Data Table:
Research Findings and Mechanistic Insights
- Target Compound : Exhibits dual inhibition of topoisomerase II (IC₅₀: 1.8 μM) and PI3K/AKT pathways, contributing to its potent cytotoxicity (IC₅₀: 1.2 μM in HeLa cells) .
- Quercetin Derivatives : Rely on redox cycling for antioxidant effects but lack targeted enzyme inhibition, resulting in weaker therapeutic specificity .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities supported by research findings.
Structural Characteristics
The compound features a complex structure characterized by a chromenone core and a benzodioxole moiety. Its molecular formula is with a molecular weight of 445.4 g/mol. The structural configuration is pivotal as it influences the biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₇ |
| Molecular Weight | 445.4 g/mol |
| CAS Number | 1010923-71-3 |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway includes:
- Formation of the Chromenone Core : Utilizing oxidizing agents to form the chromenone structure.
- Substitution Reactions : Introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution.
- Amide Bond Formation : Coupling with benzodioxole to form the final carboxamide product.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Below are some key findings from recent studies:
Anticancer Activity
- Mechanism of Action : this compound has been shown to inhibit cell proliferation in various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
- In Vivo Studies : In animal models, administration of this compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells (MCF-7). The results indicated:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound (10 µM) | 60 | 30 |
| Compound (20 µM) | 30 | 60 |
This data suggests a dose-dependent response in reducing cell viability and increasing apoptosis.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, the compound was tested against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings support the compound's potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
